
S-(Sulfanylmethyl) phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Sulfanylmethyl) phenylethanethioate: is an organic compound with the molecular formula C9H10OS2 . It is also known by its systematic name, Benzeneethanethioic acid, S-(mercaptomethyl) ester . This compound is characterized by the presence of a sulfanylmethyl group attached to a phenylethanethioate moiety, making it a thioester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) phenylethanethioate typically involves the reaction of benzeneethanethioic acid with a sulfanylmethyl reagent. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(Sulfanylmethyl) phenylethanethioate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) phenylethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioesters and sulfur-containing compounds .
Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require sulfur-containing functional groups .
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) phenylethanethioate involves its interaction with nucleophiles, particularly thiols. The thioester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the thiol . This mechanism is crucial in both synthetic and biological contexts.
Comparison with Similar Compounds
- S-Methyl phenylethanethioate
- S-Butyl methanesulfonate
- Tropone derivatives
Comparison: S-(Sulfanylmethyl) phenylethanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct reactivity compared to other thioesters. For example, S-Methyl phenylethanethioate has a methyl group instead of a sulfanylmethyl group, leading to different chemical properties and reactivity .
Properties
CAS No. |
650607-79-7 |
|---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) 2-phenylethanethioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
GEBBYNWQMVYUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
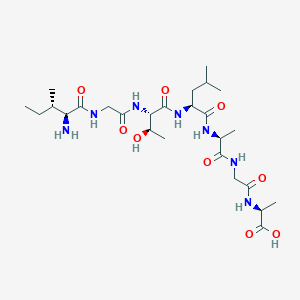
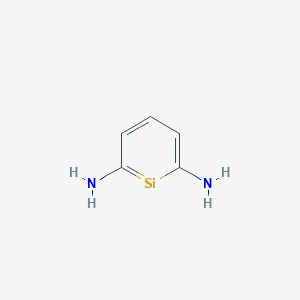
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
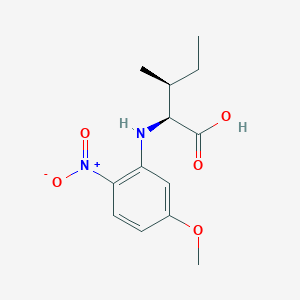

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
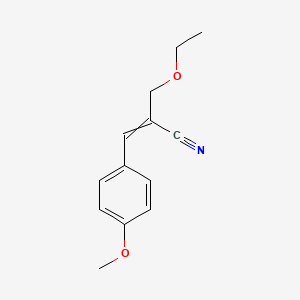
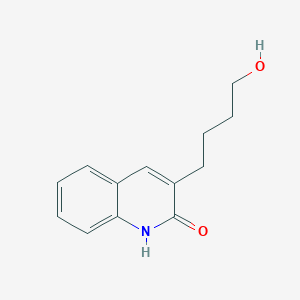
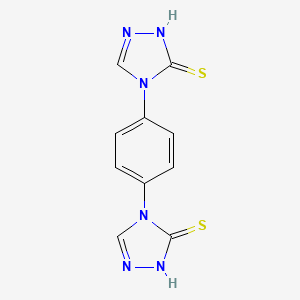

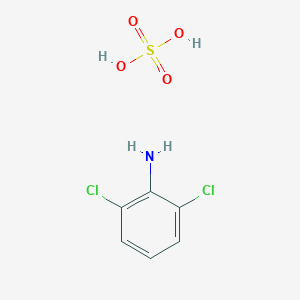
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
